molecular formula C11H10ClNO2 B1680605 2-(5-Chloro-6-methyl-1-benzofuran-3-yl)acetamide CAS No. 879564-86-0

2-(5-Chloro-6-methyl-1-benzofuran-3-yl)acetamide

Cat. No. B1680605
M. Wt: 223.65 g/mol
InChI Key: DJJRJQKRSSUZIN-UHFFFAOYSA-N
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Description

“2-(5-Chloro-6-methyl-1-benzofuran-3-yl)acetamide” is a chemical compound that belongs to the class of benzofurans . Benzofurans are a type of organic compound that consist of a fused benzene and furan ring. This particular compound has a chlorine atom and a methyl group attached to the benzofuran ring .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . The exact synthesis process for “2-(5-Chloro-6-methyl-1-benzofuran-3-yl)acetamide” is not specified in the available resources.


Molecular Structure Analysis

The molecular structure of “2-(5-Chloro-6-methyl-1-benzofuran-3-yl)acetamide” consists of a benzofuran ring with a chlorine atom and a methyl group attached . The exact positions of these substituents can affect the properties and reactivity of the molecule .


Chemical Reactions Analysis

Benzofuran derivatives, including “2-(5-Chloro-6-methyl-1-benzofuran-3-yl)acetamide”, can undergo various chemical reactions. For instance, they can participate in cyclization reactions , and their reactivity can be influenced by the presence of substituents like chlorine and methyl groups .

Future Directions

Benzofuran derivatives, including “2-(5-Chloro-6-methyl-1-benzofuran-3-yl)acetamide”, have been found to exhibit various biological activities, making them interesting targets for drug discovery . Future research could focus on exploring the biological activities of this compound and developing structure-activity relationships to optimize its properties .

properties

IUPAC Name

2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6-2-10-8(4-9(6)12)7(5-15-10)3-11(13)14/h2,4-5H,3H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJRJQKRSSUZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-6-methyl-1-benzofuran-3-yl)acetamide

CAS RN

879564-86-0
Record name Rhodblock 3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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